2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
CAS No.: 1795305-57-5
Cat. No.: VC4303998
Molecular Formula: C17H25NO5S
Molecular Weight: 355.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795305-57-5 |
|---|---|
| Molecular Formula | C17H25NO5S |
| Molecular Weight | 355.45 |
| IUPAC Name | 2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
| Standard InChI | InChI=1S/C17H25NO5S/c1-20-14-5-4-13(15(21-2)16(14)22-3)17(19)18-8-11-24-12-6-9-23-10-7-12/h4-5,12H,6-11H2,1-3H3,(H,18,19) |
| Standard InChI Key | ZWLNUEMFSPMUFB-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)C(=O)NCCSC2CCOCC2)OC)OC |
Introduction
2,3,4-Trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a synthetic organic compound belonging to the benzamide class. It features a benzamide core substituted with three methoxy groups and a sulfanyl group linked to a four-membered oxane ring. This unique structure suggests potential applications in medicinal chemistry, particularly in drug development for therapeutic uses.
Synthesis
The synthesis of this compound involves multi-step organic reactions under controlled conditions. The typical process includes:
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Starting Materials: Benzamide derivatives with pre-installed methoxy groups.
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Key Reagents:
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Sulfur-containing reagents for introducing the sulfanyl group.
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Oxane derivatives for forming the cyclic ether moiety.
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Reaction Conditions:
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Solvents such as dichloromethane or tetrahydrofuran.
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Catalysts like Lewis acids or bases to facilitate bond formation.
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Purification methods such as recrystallization or column chromatography.
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Chemical Reactivity
The compound exhibits reactivity typical of benzamides:
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Hydrolysis: Using acidic or basic conditions to cleave the amide bond.
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Reduction: Employing agents like lithium aluminum hydride to reduce functional groups.
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Substitution Reactions: Methoxy groups can participate in electrophilic aromatic substitution under appropriate conditions.
These reactions allow for structural modifications, enabling the exploration of derivatives for enhanced biological activity.
Spectroscopic Characterization
To confirm its structure, various spectroscopic techniques are employed:
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NMR (Nuclear Magnetic Resonance): Provides detailed information on the hydrogen and carbon environments.
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IR (Infrared Spectroscopy): Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for amides).
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
These techniques are essential for verifying purity and structural integrity during synthesis.
Potential Applications
The structural features of this compound suggest several potential applications:
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Pharmaceutical Development:
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Its benzamide core and methoxy substitutions are common motifs in bioactive molecules, including anti-inflammatory and anticancer agents.
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The sulfanyl group may enhance binding affinity to specific biological targets.
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Medicinal Chemistry Research:
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The compound serves as a scaffold for designing derivatives with improved pharmacological profiles.
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Future Research Directions
Further studies are needed to explore:
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Biological Activity:
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Quantitative assays (e.g., IC50 values) to evaluate potency against enzymes or receptors.
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Molecular docking studies to predict binding interactions with biological targets.
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Structure-Activity Relationships (SAR):
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Systematic modification of substituents to optimize activity and selectivity.
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Pharmacokinetics and Toxicology:
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Assessing absorption, distribution, metabolism, excretion (ADME), and safety profiles.
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